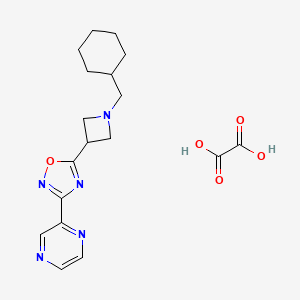

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Description

The compound 5-(1-(cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted with a pyrazine ring and an azetidine moiety modified by a cyclohexylmethyl group. The oxalate salt enhances its solubility for pharmacological applications. Synthetic routes for analogous 1,2,4-oxadiazoles often involve cycloaddition reactions between nitrile oxides and amidoximes or multi-component reactions, as exemplified in and . The azetidine ring (4-membered) introduces conformational rigidity, while the pyrazine moiety contributes to π-π stacking and hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

5-[1-(cyclohexylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O.C2H2O4/c1-2-4-12(5-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-8-17-6-7-18-14;3-1(4)2(5)6/h6-8,12-13H,1-5,9-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRCZKGJRDAKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 389.4 g/mol

- CAS Number : 1421513-06-5

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL . The unique structure of this compound may contribute to its potential efficacy against resistant strains.

Anticancer Properties

Oxadiazoles are recognized for their anticancer activities. The compound's structural features may enhance its interaction with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles can act as enzyme inhibitors, affecting pathways crucial for microbial and cancer cell survival.

- Interference with DNA Replication : Some derivatives have shown the ability to disrupt DNA synthesis in pathogenic organisms and cancer cells.

- Modulation of Cell Signaling : The compound may influence signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives similar to the compound :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and implications for properties:

Key Observations:

Smaller rings like azetidine may reduce metabolic degradation compared to flexible pyrrolidine derivatives () .

Substituent Effects :

- Cyclohexylmethyl vs. Thiophen-3-ylmethyl (): Cyclohexylmethyl increases lipophilicity, favoring blood-brain barrier penetration, while thiophene’s sulfur atom could alter metabolic stability or electronic interactions .

- Pyrazine vs. Pyridazine/Triazole (): Pyrazine’s dual nitrogen atoms enhance π-π stacking and H-bonding, whereas pyridazine’s adjacent nitrogens may confer stronger dipole interactions. Triazoles offer additional binding sites but reduced aromaticity .

Synthetic Accessibility :

- Multi-component cycloadditions () and acyl chloride-mediated syntheses () are common for 1,2,4-oxadiazoles. The target compound’s cyclohexylmethyl-azetidine group likely requires specialized alkylation steps, increasing synthetic complexity compared to simpler methyl or chlorophenyl derivatives .

Biological Implications: While specific activity data are absent in the evidence, structural analogs with chlorophenyl () or triazole () groups are reported as enzyme inhibitors or antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.